2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine
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Overview
Description
2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with isopropylamine and piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: The presence of piperazine and isopropylamine groups allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides and reduced amine derivatives .
Scientific Research Applications
2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in various biological pathways. For example, it could inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
- 2-Piperazino-4-amino-5-methyl-6-chloropyrimidine
- 2-Piperazino-4-isopropylamino-5-methylpyrimidine
- 2-Piperazino-4-isopropylamino-6-chloropyrimidine
Comparison: 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine is unique due to the presence of both piperazine and isopropylamine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced pharmacological properties and a broader range of applications .
Properties
IUPAC Name |
6-chloro-5-methyl-2-piperazin-1-yl-N-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-8(2)15-11-9(3)10(13)16-12(17-11)18-6-4-14-5-7-18/h8,14H,4-7H2,1-3H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACOPLXAPPBQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N2CCNCC2)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145035 |
Source
|
Record name | RP 55462 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102396-29-2 |
Source
|
Record name | RP 55462 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102396292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 55462 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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